molecular formula C6H10N2O4 B8813486 2,3-Piperazinedicarboxylicacid(6CI,7CI,9CI) CAS No. 89601-09-2

2,3-Piperazinedicarboxylicacid(6CI,7CI,9CI)

Cat. No.: B8813486
CAS No.: 89601-09-2
M. Wt: 174.15 g/mol
InChI Key: ZLSOKZQPVJYNKB-UHFFFAOYSA-N
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Description

2,3-Piperazinedicarboxylicacid(6CI,7CI,9CI) is an organic compound with the molecular formula C6H10N2O4 It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,3-piperazinedicarboxylic acid involves the oxidation of quinoxaline. The process typically uses potassium permanganate as the oxidizing agent in an aqueous medium. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for 2,3-piperazinedicarboxylic acid often involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of alternative oxidizing agents and catalysts may be explored to improve efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2,3-Piperazinedicarboxylicacid(6CI,7CI,9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to produce different derivatives.

    Reduction: Reduction reactions can yield piperazine derivatives with different functional groups.

    Substitution: The carboxylic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium on carbon.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.

Major Products

    Oxidation: Various oxidized derivatives of piperazine.

    Reduction: Piperazine derivatives with reduced functional groups.

    Substitution: Substituted piperazine derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 2,3-piperazinedicarboxylic acid involves its interaction with specific molecular targets. For example, it can act as a ligand, coordinating with metal ions to form complexes. These complexes can exhibit unique properties and activities, such as antimicrobial effects . Additionally, the compound may interact with biological receptors, influencing cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Piperazinedicarboxylicacid(6CI,7CI,9CI) is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential therapeutic applications make it a compound of significant interest in various research fields .

Properties

CAS No.

89601-09-2

Molecular Formula

C6H10N2O4

Molecular Weight

174.15 g/mol

IUPAC Name

piperazine-2,3-dicarboxylic acid

InChI

InChI=1S/C6H10N2O4/c9-5(10)3-4(6(11)12)8-2-1-7-3/h3-4,7-8H,1-2H2,(H,9,10)(H,11,12)

InChI Key

ZLSOKZQPVJYNKB-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C(N1)C(=O)O)C(=O)O

Origin of Product

United States

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